molecular formula C19H16Cl2N2S2 B400980 (1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

Cat. No.: B400980
M. Wt: 407.4g/mol
InChI Key: NRVYOIQPXNSMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting with the preparation of the dichlorophenyl and dithioloquinoline intermediates. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. For example, the use of chlorinating agents and sulfur-containing compounds is common in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and consistent production. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols .

Scientific Research Applications

(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)ethanamine: Shares a similar dichlorophenyl group but differs in its overall structure and properties.

    4-(pyridin-2-yldisulfaneyl)methyl)benzoic acid: Contains a disulfide linkage and a benzoic acid moiety, making it structurally distinct.

Uniqueness

(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its combination of a dichlorophenyl group and a dithioloquinoline moiety, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H16Cl2N2S2/c1-10-4-6-14-12(8-10)16-17(19(2,3)23-14)24-25-18(16)22-15-7-5-11(20)9-13(15)21/h4-9,23H,1-3H3

InChI Key

NRVYOIQPXNSMNL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)Cl)Cl)SS3)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)Cl)Cl)SS3)(C)C

Origin of Product

United States

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